JWH 200 5-hydroxyindole metabolite
Overview
Description
JWH 200 5-hydroxyindole Metabolite: Comprehensive Analysis
The synthetic cannabinoid JWH-200 has been a subject of research due to its psychoactive properties and potential hepatotoxic effects. It is one of the many new psychoactive substances that have emerged in the market, posing challenges for both detection and understanding of its health impacts . The 5-hydroxyindole metabolite is structurally related to indole compounds, which are significant in various biological processes and disorders .
Synthesis Analysis
The synthesis of related 5-hydroxyindoles has been explored in the context of melanin chemistry. A new synthesis method for 5-hydroxyindole was described, involving the reduction of 2:β-dinitro-5-acetoxystyrene and subsequent deacetylation . Although this synthesis is not directly for JWH-200's metabolites, it provides insight into the synthetic pathways that could be adapted for related compounds.
Molecular Structure Analysis
The molecular structure of JWH-200 includes a naphthoylindole core, which is crucial for its activity. The metabolites of JWH-200, including the 5-hydroxyindole metabolite, are formed through various processes such as N-dealkylation and oxidative morpholine cleavage . The electronic structure of 5-hydroxyindole has been studied, revealing the importance of hydrogen bonding and the order of the 1L state peaks, which are relevant for understanding the fluorescence properties of such compounds .
Chemical Reactions Analysis
JWH-200 undergoes extensive metabolism, resulting in a variety of metabolites. The most abundant metabolites are formed through consecutive morpholine cleavage and oxidation, leading to the formation of a carboxylic group . These metabolites are typically excreted in urine as conjugates, primarily as glucuronides .
Physical and Chemical Properties Analysis
The physical and chemical properties of JWH-200 and its metabolites are influenced by their molecular structure. The metabolites are generally more polar than the parent compound due to the addition of hydroxyl groups and other polar functional groups during metabolism . The cytotoxicity of JWH-200 has been observed in HepG2 cells, indicating potential liver toxicity, which could be related to its physical and chemical properties .
Relevant Case Studies
Case studies involving JWH-200 are primarily focused on its detection in biological samples. The metabolite formed by morpholine cleavage and oxidation has been identified as a key marker for JWH-200 abuse in urine . Additionally, the presence of 5-hydroxyindole and its derivatives in various tissues and their roles in hepatic and neurologic disorders have been investigated, highlighting the physiological relevance of these compounds .
Scientific Research Applications
Cytotoxicity and Metabolism of JWH-200
Cytotoxicity and Metabolite Mapping The synthetic cannabinoid JWH-200 has been studied for its cytotoxic potential and metabolism-related impact. In vitro studies using HepG2 cells have revealed that JWH-200, along with other synthetic cannabinoids, may exhibit strong cytotoxic potential. The metabolism of JWH-200 involves N-dealkylation, oxidative morpholine cleavage, and oxidative morpholine opening, leading to the formation of numerous metabolites. These metabolites could serve as analytical targets in urine screening procedures, indicating the compound's use and metabolic processing in the human body (Gampfer et al., 2021).
In Vivo and In Vitro Metabolism Further research into the metabolism of JWH-200 using in vitro (human liver microsomes) and in vivo (chimeric mouse model with humanized liver) models has led to the identification of 22 metabolites, categorized into 11 metabolite classes. Most of these metabolites are excreted in urine as conjugates, primarily glucuronides. The metabolite formed by consecutive morpholine cleavage and oxidation of the side chain to a carboxylic group was found in the highest amounts, suggesting its utility as a marker to detect JWH-200 abuse in urine (De Brabanter et al., 2013).
Analytical Techniques for Metabolite Identification
Quantitative Measurement in Human Urine The quantification and measurement of JWH-200 metabolites in human urine have been enhanced through the development of sensitive and precise analytical techniques. Solid-phase extraction coupled with liquid chromatography-tandem mass spectrometry (LC-MS/MS) has been utilized to accurately resolve and quantify the ω- and ω-1 metabolites. This analytical advancement provides a robust method for trace analysis in human urine, aiding in the detection and understanding of JWH-200 consumption (Chimalakonda et al., 2011).
Hydroxyl-Position Determination by GC-MS/MS The differentiation of hydroxyindole metabolite isomers of JWH-200 has been achieved through gas chromatography-electron ionization-tandem mass spectrometry (GC-EI-MS/MS). This technique allows for the regioisomeric differentiation of the metabolites, providing detailed information about the position of the hydroxyl group on the indole ring. The application of this method to urine samples from JWH-200 administered mice has confirmed the hydroxyl positions, demonstrating the potential of this technique in identifying the precise metabolic transformations of JWH-200 (Kusano et al., 2016).
Safety And Hazards
properties
IUPAC Name |
[5-hydroxy-1-(2-morpholin-4-ylethyl)indol-3-yl]-naphthalen-1-ylmethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N2O3/c28-19-8-9-24-22(16-19)23(17-27(24)11-10-26-12-14-30-15-13-26)25(29)21-7-3-5-18-4-1-2-6-20(18)21/h1-9,16-17,28H,10-15H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTWRVIWPNCLGLT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCN2C=C(C3=C2C=CC(=C3)O)C(=O)C4=CC=CC5=CC=CC=C54 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001017854 | |
Record name | JWH-200 5-hydroxyindole metabolite | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001017854 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
400.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
JWH 200 5-hydroxyindole metabolite | |
CAS RN |
133438-72-9 | |
Record name | JWH-200 5-hydroxyindole metabolite | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001017854 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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